

# Niclosamide's Antiviral Efficacy Against SARS-CoV-2 Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Niclosamide sodium |           |
| Cat. No.:            | B12710930          | Get Quote |

An in-depth guide for researchers and drug development professionals on the cross-validation of Niclosamide's effectiveness against various SARS-CoV-2 variants. This report synthesizes key experimental data, compares its performance with other antivirals, and details the underlying methodologies.

The ongoing evolution of SARS-CoV-2 has underscored the urgent need for effective antiviral therapies that retain potency against emerging variants of concern. Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention as a potential repurposed therapeutic for COVID-19.[1][2] Its host-directed mechanism of action suggests a higher barrier to the development of viral resistance, making it a compelling candidate for further investigation.[3] This guide provides a comprehensive comparison of Niclosamide's antiviral efficacy against various SARS-CoV-2 variants, supported by experimental data and detailed protocols.

## **Comparative In Vitro Efficacy of Niclosamide**

Niclosamide has demonstrated potent in vitro activity against multiple SARS-CoV-2 variants, including Alpha (B.1.1.7), Beta (B.1.351), Delta (B.1.617.2), Gamma (P.1), and Omicron.[4][5] [6] Notably, its efficacy has been shown to be comparable or, in some cases, superior to other antiviral agents like Remdesivir.[3]

A study by Jeon et al. (2020) identified niclosamide as the most potent inhibitor of SARS-CoV-2 in Vero cells, exhibiting a 40-fold higher potency than remdesivir.[3] Subsequent research has validated these findings and extended them to variants of concern. One study revealed that



Niclosamide's potency varies between strains, with the highest efficacy observed against the B.1.1.7 (Alpha) variant.[2][7]

| Drug              | SARS-CoV-2<br>Variant       | Cell Line                   | IC50 (nM)                           | Reference                                  |
|-------------------|-----------------------------|-----------------------------|-------------------------------------|--------------------------------------------|
| Niclosamide       | WA1 (Wildtype)              | VeroE6                      | 1664 ± 149                          | [2]                                        |
| B.1.1.7 (Alpha)   | VeroE6                      | 298 ± 23                    | [2]                                 | _                                          |
| B.1.351 (Beta)    | VeroE6                      | 440 ± 21                    | [2]                                 |                                            |
| P.1 (Gamma)       | VeroE6                      | 399 ± 34                    | [2]                                 |                                            |
| B.1.617.2 (Delta) | VeroE6                      | 774 ± 58                    | [2]                                 |                                            |
| Delta & Omicron   | In Vitro Assays             | Complete inhibition at 1 μM | [8]                                 | _                                          |
| Remdesivir        | SARS-CoV-2<br>(unspecified) | Vero                        | -                                   | 40-fold less potent than Niclosamide[3][9] |
| Nirmatrelvir      | Omicron                     | In Vitro Assays             | Complete<br>inhibition at 2.5<br>μΜ | [8]                                        |
| Molnupiravir      | Omicron                     | In Vitro Assays             | Complete<br>inhibition at 2.5<br>μΜ | [8]                                        |

Table 1: Comparative In Vitro Efficacy of Antiviral Compounds Against SARS-CoV-2 Variants. This table summarizes the 50% inhibitory concentration (IC50) values of Niclosamide and other antivirals against various SARS-CoV-2 variants in different cell lines.

# In Vivo and Clinical Insights

Preclinical studies in animal models have shown promising results. In a murine infection model of SARS-CoV-2, an inhaled formulation of niclosamide improved survival and significantly reduced viral loads.[3]







Human clinical trials are actively evaluating the efficacy of various Niclosamide formulations.[3] A phase 2 randomized clinical trial of orally administered niclosamide in patients with mild to moderate COVID-19 did not show a statistically significant difference in the primary outcome of oropharyngeal clearance of SARS-CoV-2 at day 3 compared to placebo.[9] However, the study did note a trend towards faster symptom resolution in the niclosamide group, particularly in patients with higher viral loads.[10] Another clinical trial of a niclosamide nanohybrid, CP-COV03, reported significant alleviation of COVID-19 symptoms and a reduction in viral load. [11] These findings suggest that formulation and delivery methods are critical for the clinical success of Niclosamide. An inhaled formulation is being explored to deliver the drug directly to the lungs, the primary site of infection, thereby overcoming the low bioavailability of oral administration.[4]

### **Multi-faceted Mechanism of Action**

Niclosamide's antiviral activity is attributed to its pleiotropic effects on host cell pathways, which disrupts multiple stages of the viral life cycle.[3] This multi-targeted approach is a key advantage, as it is less likely to be compromised by viral mutations in a single protein. The proposed mechanisms include:

- Inhibition of Viral Entry: Niclosamide can prevent the entry of SARS-CoV-2 into host cells by blocking endocytosis. It achieves this by neutralizing the pH of endosomes, a process crucial for the fusion of the viral and endosomal membranes.[12]
- Disruption of Viral Replication: The drug has been shown to interfere with viral replication by modulating cellular autophagy.[3][7]
- Inhibition of Syncytia Formation: Niclosamide effectively blocks the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells. This process, mediated by the viral spike protein, is a key mechanism of viral spread and pathogenesis. Niclosamide inhibits syncytia formation by targeting the host cell calciumdependent scramblase TMEM16F.[1][7]
- Modulation of Host Proteins: Research has indicated that Niclosamide can reduce the protein levels of CD147, a host cell receptor that can be utilized by SARS-CoV-2 for entry. [13][14]





Click to download full resolution via product page

Figure 1: Proposed Mechanisms of Action of Niclosamide against SARS-CoV-2. This diagram illustrates the multiple host-directed pathways targeted by Niclosamide to inhibit the viral lifecycle.

## **Experimental Protocols**

The following provides a generalized methodology for the in vitro antiviral assays cited in this guide. Specific parameters may vary between studies.

- 1. Cell Culture and Virus Propagation:
- Cell Lines: VeroE6 cells, often engineered to express TMPRSS2 (VeroE6-TMPRSS2), are commonly used due to their high susceptibility to SARS-CoV-2 infection.[3] Human airway epithelial models are also employed to better mimic the physiological site of infection.[3][5]
- Virus Strains: SARS-CoV-2 variants (e.g., WA1, Alpha, Beta, Delta, Gamma, Omicron) are propagated in susceptible cell lines. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
- 2. Antiviral Activity Assay (High-Content Imaging):







- Cell Seeding: Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
- Compound Treatment: A serial dilution of Niclosamide or other antiviral compounds is prepared and added to the cells. A pre-incubation period (e.g., 1 hour) is common to allow for drug uptake.[7]
- Infection: Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation: The infected cells are incubated for a defined period (e.g., 24 to 72 hours).[7]
- Immunofluorescence Staining: After incubation, cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein) and a nuclear stain (e.g., DAPI).
- Imaging and Analysis: Plates are imaged using a high-content imaging system. The
  percentage of infected cells is quantified based on the fluorescence signal. The IC50 value is
  calculated by fitting the dose-response curve.





Click to download full resolution via product page



Figure 2: General Workflow for In Vitro Antiviral Efficacy Assay. This diagram outlines the key steps involved in determining the IC50 of antiviral compounds against SARS-CoV-2.

#### **Conclusion and Future Directions**

Niclosamide exhibits potent and broad-spectrum antiviral activity against SARS-CoV-2 and its variants in preclinical models. Its host-directed, multi-faceted mechanism of action makes it a resilient candidate against a rapidly evolving virus. While initial clinical trials with oral formulations have yielded mixed results, the development of novel delivery systems, such as inhaled formulations, holds promise for enhancing its therapeutic potential. Further well-designed clinical trials are warranted to definitively establish the clinical efficacy and safety of Niclosamide for the treatment of COVID-19. The continued investigation of Niclosamide and its analogs could lead to the development of effective, host-directed therapies for the current and future coronavirus pandemics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. news-medical.net [news-medical.net]
- 2. In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide—A promising treatment for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]







- 8. TFF Pharmaceuticals Announces Inhaled Niclosamide Significantly Inhibits Viral Replication of the Omicron Variant of SARS-CoV-2 [drug-dev.com]
- 9. Efficacy of Niclosamide vs Placebo in SARS-CoV-2 Respiratory Viral Clearance, Viral Shedding, and Duration of Symptoms Among Patients With Mild to Moderate COVID-19: A Phase 2 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. tuftsctsi.org [tuftsctsi.org]
- 11. A randomized, double-blind, placebo-controlled trial of niclosamide nanohybrid for the treatment of patients with mild to moderate COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 PMC [pmc.ncbi.nlm.nih.gov]
- 14. c19early.org [c19early.org]
- To cite this document: BenchChem. [Niclosamide's Antiviral Efficacy Against SARS-CoV-2 Variants: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12710930#cross-validation-of-niclosamide-s-antiviral-efficacy-against-sars-cov-2-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com